molecular formula C8H11NO3 B12528203 Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate CAS No. 652976-14-2

Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate

Cat. No.: B12528203
CAS No.: 652976-14-2
M. Wt: 169.18 g/mol
InChI Key: XAEAGKGUDKKNLQ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate is an α,β-unsaturated ester derivative featuring a conjugated enoate backbone with a 2-oxoethylamino substituent. This structure confers unique reactivity, particularly in Michael addition reactions and hydrogen bonding interactions due to the presence of both carbonyl and amino groups.

Properties

CAS No.

652976-14-2

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

prop-2-enyl 3-(2-oxoethylamino)prop-2-enoate

InChI

InChI=1S/C8H11NO3/c1-2-7-12-8(11)3-4-9-5-6-10/h2-4,6,9H,1,5,7H2

InChI Key

XAEAGKGUDKKNLQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C=CNCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate typically involves the reaction of prop-2-en-1-ol with 3-[(2-oxoethyl)amino]prop-2-enoic acid under esterification conditions. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the amine group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Substituent Effects

The compound’s key functional groups include:

  • α,β-unsaturated ester : Enhances electrophilicity, enabling conjugation-based reactivity.

Comparisons with analogs from the evidence highlight how substituents influence properties:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate 2-oxoethylamino, enoate C₈H₁₁NO₄ (inferred) ~185 (estimated) High polarity, H-bond donor/acceptor
2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC) Cyano, diphenyl, enoate C₂₄H₂₅NO₂ 359.47 UV absorption, photostability
3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) Methoxyphenyl, enoate C₁₅H₁₈O₃ 246.30 Enhanced solubility in non-polar media
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate Indolyl, ethoxy-oxoethyl C₁₈H₂₃NO₄ 317.38 Bulky substituents, low volatility
Propan-2-yl 3-phenylprop-2-enoate Phenyl, enoate C₁₂H₁₂O₂ 188.22 Hydrophobicity, UV stability
2-[...]ethyl prop-2-enoate (perfluorinated) Fluorinated alkyl chain, enoate Varies >500 Chemical resistance, low biodegradability

Case Studies from Evidence

  • UV Filter Analogs: OC and IMC () demonstrate how electron-withdrawing groups (cyano, methoxy) improve UV absorption. The target compound’s amino group may shift absorption spectra but reduce photostability compared to these derivatives.
  • Biological Interactions: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate () highlights the impact of bulky substituents on bioavailability, suggesting the target compound’s smaller size may favor diffusion in biological systems.
  • Fluorinated Derivatives: Perfluorinated prop-2-enoates () exhibit extreme stability but environmental persistence, whereas the target compound’s lack of fluorine may improve biodegradability.

Biological Activity

Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

This compound features an enone moiety, which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that this compound may act as:

  • Antioxidant : It has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Agent : Inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) have been documented, suggesting its utility in managing inflammation-related conditions .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; protects against oxidative damage
Anti-inflammatoryInhibits COX enzymes; reduces inflammation markers
AntimicrobialEffective against specific bacterial strains

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using the DPPH assay. Results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Case Study 2: Anti-inflammatory Effects

In vitro experiments assessed the compound's effects on COX enzyme activity. The results indicated a dose-dependent inhibition of COX-2 activity, suggesting potential applications in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

A screening against various bacterial strains revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.

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